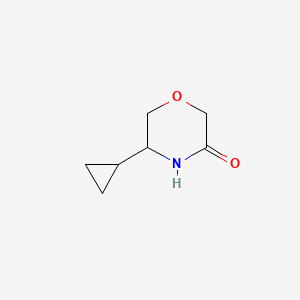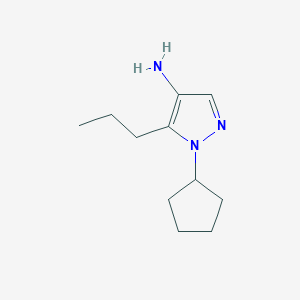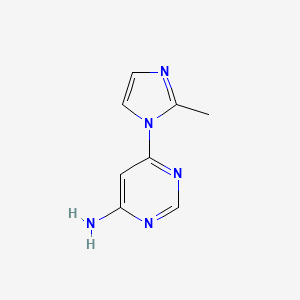
5-Cyclopropyl-morpholin-3-one
Overview
Description
5-Cyclopropyl-morpholin-3-one is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.1694 g/mol. This compound belongs to the class of morpholines, which are heterocyclic organic compounds containing a nitrogen atom within a ring structure. Morpholines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
This compound is a derivative of morpholine , which is a common motif in biologically active molecules and pharmaceuticals . .
Mode of Action
As a morpholine derivative , it may interact with its targets in a manner similar to other morpholine-based compounds.
Biochemical Pathways
Morpholine derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Given that morpholine derivatives are known to possess various biological activities , it can be inferred that 5-Cyclopropyl-morpholin-3-one may also have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly impact the action of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-morpholin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the reaction of cyclopropylamine with a suitable carbonyl compound in the presence of a catalyst. The reaction conditions may include the use of solvents, temperature control, and pressure adjustments to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective manufacturing. The choice of catalysts, solvents, and reaction parameters is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-morpholin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups that enhance its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
5-Cyclopropyl-morpholin-3-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of various diseases, such as cancer and neurological disorders.
Industry: this compound is utilized in the development of new materials and technologies, including polymers and coatings.
Comparison with Similar Compounds
5-Cyclopropyl-morpholin-3-one is similar to other morpholine derivatives, such as morpholine itself, 3,4-dihydro-2H-pyrrole, and piperazine. its unique structural features, including the cyclopropyl group, contribute to its distinct chemical and biological properties. These differences make this compound a valuable compound for specific applications where other morpholines may not be as effective.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-cyclopropylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKUSYLUISUNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine](/img/structure/B1530371.png)
![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline](/img/structure/B1530372.png)
![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)

![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)




![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)
![Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate](/img/structure/B1530389.png)
